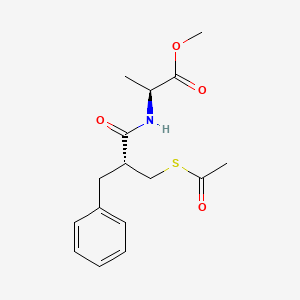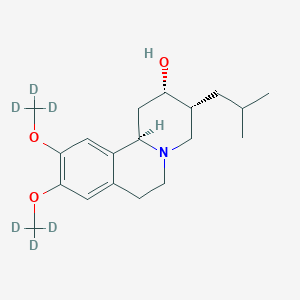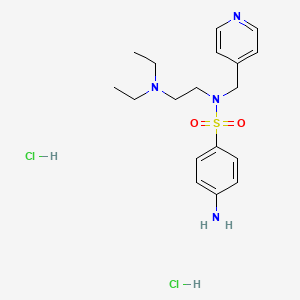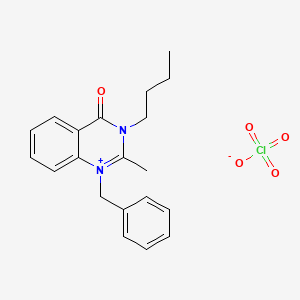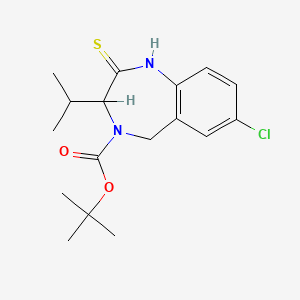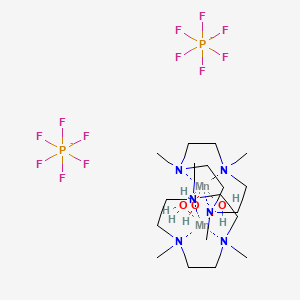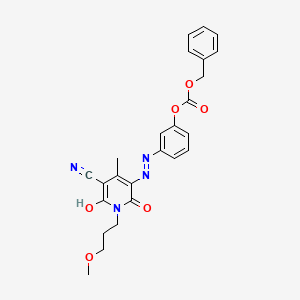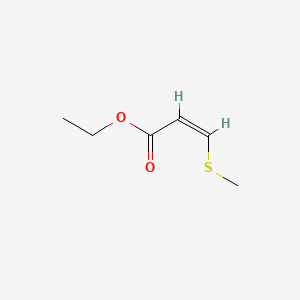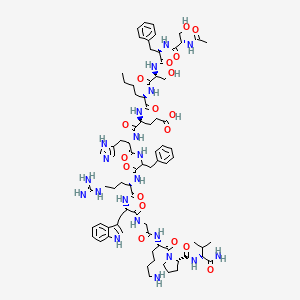
1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of the benzoyloxy group and the trimethylphenyl moiety suggests potential biological activity and utility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride typically involves multiple steps:
Formation of Piperidineacetamide: This can be achieved by reacting piperidine with acetic anhydride under controlled conditions.
Introduction of Benzoyloxy Group: The benzoyloxy group can be introduced via esterification using benzoyl chloride in the presence of a base such as pyridine.
Attachment of Trimethylphenyl Group: The trimethylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 2,4,6-trimethylbenzoyl chloride and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or benzoyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing compounds with analgesic or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The benzoyloxy and trimethylphenyl groups could enhance binding affinity and specificity to the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Piperidineacetamide derivatives: These compounds share the piperidineacetamide core structure but differ in their substituents.
Benzoyloxy compounds: Compounds containing the benzoyloxy group, which may exhibit similar reactivity.
Trimethylphenyl derivatives: Compounds with the trimethylphenyl group, known for their steric and electronic effects.
Uniqueness
1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The specific arrangement of these groups can influence the compound’s reactivity, stability, and interaction with biological targets.
Propiedades
Número CAS |
123202-96-0 |
|---|---|
Fórmula molecular |
C23H29ClN2O3 |
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
[1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]piperidin-4-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C23H28N2O3.ClH/c1-16-13-17(2)22(18(3)14-16)24-21(26)15-25-11-9-20(10-12-25)28-23(27)19-7-5-4-6-8-19;/h4-8,13-14,20H,9-12,15H2,1-3H3,(H,24,26);1H |
Clave InChI |
TYKPXTBBOPRLNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCC(CC2)OC(=O)C3=CC=CC=C3)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


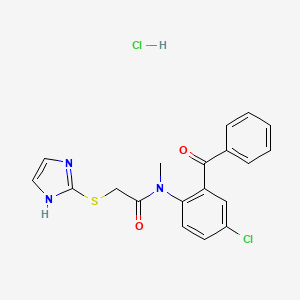
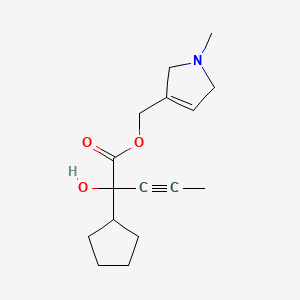
![9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy-[9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy(diphenyl)silyl]oxy-diphenylsilane](/img/structure/B12769554.png)
